molecular formula C14H9BrClF3O2 B8316797 (5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol

(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol

Cat. No.: B8316797
M. Wt: 381.57 g/mol
InChI Key: RTIMCJWREDZAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol is a useful research compound. Its molecular formula is C14H9BrClF3O2 and its molecular weight is 381.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrClF3O2

Molecular Weight

381.57 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C14H9BrClF3O2/c15-9-3-6-12(16)11(7-9)13(20)8-1-4-10(5-2-8)21-14(17,18)19/h1-7,13,20H

InChI Key

RTIMCJWREDZAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)Br)Cl)O)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of (5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone 15e (5.0 g, 13.0 mmol) in a dry tetrahydrofuran/methanol mixture (v/v=1/1, 20 mL) was added sodium brohydride (0.98 g, 26.0 mmol) in portions at 0° C. After the addition, the mixture was stirred at 0° C. for 40 min. The reaction mixture was quenched with water (5 mL) and extracted with ethyl acetate (50 mL). The water layer was extracted with ethyl acetate (30 mL×2). The combined organic layers were washed with saturated brine (30 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound 15f as pale yellow oil (5.0 g, 99.5%). This material was not further purified.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99.5%

Synthesis routes and methods II

Procedure details

(5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone 6f (4.35 g, 11.5 mmol) was dissolved in 40 mL of mixed solution (THF and MeOH, v:v=1:1) and cooled to 0° C., followed by addition of sodium borohydride (0.87 g, 23.0 mmol) in batch. The reaction mixture was stirred for 30 minutes at 0° C. Thereafter, the reaction mixture was concentrated under reduced pressure after 10 mL acetone were added. The reaction mixture was partitioned after 100 mL ethyl acetate and 50 mL water were added and the organic extract was washed with saturated sodium chloride solution (50 mL×2), combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol 6g (4.4 g, pale yellow grease), which was used directly in the next step without purification. 1H NMR (400 MHz, CDCl3): δ 7.80 (d, 1H), 7.43-7.40 (m, 2H), 7.36 (dd, 1H), 7.20 (t, 3H), 6.16 (s, 1H).
Quantity
4.35 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two

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